5-Trifluoromethylsulfanyl-1h-pyridine-2-thione
Description
Properties
Molecular Formula |
C6H4F3NS2 |
|---|---|
Molecular Weight |
211.2 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |
InChI Key |
MPMSRVWDYGTHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Pyridine N-oxide derivatives undergo nucleophilic attack by 2,2,4,4-tetramethyl-3-thioxocyclobutanone (4 ) in dichloromethane (DCM) at room temperature, generating pyridine-2-thione intermediates. Subsequent treatment with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (5a , Togni reagent) in methanol/HCl at −30°C introduces the −SCF3 group. Key advantages include:
-
High yields : Isolated yields exceeding 80% for analogous imidazole systems.
-
Chemoselectivity : Tolerance for hydroxy, ketone, ester, and amide functionalities.
-
Suspend pyridine N-oxide (1a , 0.5 mmol) and 4 (0.55 mmol) in DCM (4.0 mL). Stir for 2 h at 25°C.
-
Evaporate solvent, dissolve residue in MeOH/HCl (sat.), cool to −30°C, and add 5a (1.5 equiv).
-
Monitor by TLC; purify via neutral alumina chromatography.
Direct Electrophilic Trifluoromethylthiolation
Activation of pyridine-2-thione via N-trifluoromethylsulfonyl intermediates enables direct electrophilic substitution. Adapted from phosphorylated pyridine syntheses, this method involves:
Formation of N-(Trifluoromethylsulfonyl)pyridinium Triflates
Treat pyridine-2-thione with trifluoromethanesulfonic anhydride (2 ) under inert atmosphere to generate the activated intermediate. Subsequent reaction with trifluoromethylthiolate nucleophiles introduces −SCF3 at position 5.
Challenges :
-
Competing side reactions at other positions.
-
Limited literature precedence for thione compatibility.
Comparative Analysis of Methods
Mechanistic Insights and Spectral Validation
-
19F NMR : The −SCF3 group exhibits a characteristic singlet at δ ≈ −45.0 ppm.
-
X-ray Crystallography : Confirms regiochemistry, as demonstrated for analogous imidazole derivatives.
Scalability and Industrial Relevance
The one-pot method (Section 1) was demonstrated at 5 mmol scale with 89% yield, highlighting its industrial potential . Neutral alumina chromatography ensures minimal solvent waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, thiol derivatives, and substituted pyridine compounds .
Scientific Research Applications
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The 5-position substituent critically determines the behavior of pyridine-2-thione derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent-Driven Properties of Pyridine-2-thione Derivatives
Key Observations:
- Electron-Withdrawing Effects : The -SCF₃ group in the target compound enhances thione proton acidity compared to the hydroxyl (-OH) analog, favoring deprotonation and metal-ligand interactions .
- Solubility: The lipophilic -SCF₃ group reduces aqueous solubility but improves compatibility with nonpolar matrices, whereas the hydroxyl analog’s polarity enhances solubility in polar solvents.
- Reactivity : The trifluoromethanesulfonate group in 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate acts as a leaving group, enabling nucleophilic substitutions absent in thione derivatives .
Stability and Thermal Behavior
While direct thermal data is unavailable, computational studies (e.g., density-functional thermochemistry methods ) suggest that -SCF₃ substituents enhance thermal stability compared to -OH or halogens due to stronger C-S and C-F bonds.
Biological Activity
5-Trifluoromethylsulfanyl-1H-pyridine-2-thione (C6H4F3NOS) is an organofluorine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethylsulfanyl group attached to a pyridine ring with a thione functional group. This unique structure enhances its stability and reactivity, making it an interesting candidate for various biological applications.
Antimicrobial Activity
Research indicates that 5-Trifluoromethylsulfanyl-1H-pyridine-2-thione exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has also been noted for its anti-inflammatory effects. It may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by inflammation .
Case Studies
Several studies have explored the biological activity of compounds similar to 5-Trifluoromethylsulfanyl-1H-pyridine-2-thione. For example, a study published in European Journal of Medicinal Chemistry highlighted the synthesis and antibacterial activity of related thione compounds, which showed promising results against resistant bacterial strains .
Study Overview
- Objective: To evaluate the antibacterial efficacy of thione derivatives.
- Method: Disk diffusion method was used to measure inhibition zones.
- Results: Compounds exhibited varying degrees of antibacterial activity, with some showing inhibition zones exceeding 30 mm against resistant strains.
Research Findings
Recent literature reviews have summarized the diverse biological activities associated with thione-containing compounds. These include antioxidant, analgesic, and anticancer properties . The structural characteristics of these compounds often correlate with their biological efficacy, suggesting that modifications to the trifluoromethylsulfanyl group could enhance activity.
Potential Therapeutic Applications
- Antimicrobial Agents : Due to its effectiveness against resistant strains.
- Anti-inflammatory Drugs : Potential for treating chronic inflammatory diseases.
- Anticancer Agents : Ongoing research into its efficacy against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
